Tiopronin
Overview
Description
This condition leads to high levels of cystine in the urine, increasing the risk of kidney stone formation . Tiopronin helps control cystine precipitation and excretion, thus preventing kidney stones . It is also used in other medical applications, such as Wilson’s disease and has been investigated for its potential in treating arthritis and as a neuroprotective agent .
Mechanism of Action
Target of Action
Tiopronin, a prescription thiol drug, is primarily used in the treatment of severe homozygous cystinuria . Patients with cystinuria excrete high levels of cystine in their urine and are at risk for kidney stone formation . The primary target of this compound is the cystine that is present in high levels in the urine of these patients .
Mode of Action
This compound works by undergoing a thiol-disulfide exchange with cystine to form a water-soluble mixed disulfide complex . This interaction reduces the amount of sparingly soluble cystine, thus helping to reduce cystine stone formation .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of cystine, a sparingly soluble compound, into a more soluble mixed disulfide complex . This conversion reduces the supersaturation of urine with endogenous cystine, which is the primary cause of kidney stone formation in patients with cystinuria .
Result of Action
The molecular and cellular effects of this compound’s action result in the reduction of urinary cystine concentrations below the solubility limit . This reduction helps to control the rate of cystine precipitation and excretion, thereby preventing kidney stone formation in patients with severe homozygous cystinuria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s efficacy can be influenced by the patient’s hydration status, as increased fluid intake is a non-pharmacological measure often used in conjunction with this compound to prevent kidney stone formation . Additionally, the pH of the urine can affect the solubility of cystine and, consequently, the effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
Tiopronin is an active reducing agent that undergoes a thiol-disulfide exchange with cystine to form a water-soluble mixed disulfide complex . This reaction reduces the amount of sparingly soluble cystine, thereby helping to prevent cystine stone formation .
Cellular Effects
This compound has a significant impact on cellular processes, particularly in patients with cystinuria who excrete high levels of cystine in their urine . By controlling the rate of cystine precipitation and excretion, this compound helps prevent kidney stone formation . It has also been investigated for use in the treatment of arthritis and as a neuroprotective agent in aneurysmal subarachnoid hemorrhage .
Molecular Mechanism
The molecular mechanism of this compound involves a thiol-disulfide exchange with cystine . This reaction forms a more soluble, disulfide-linked, this compound-cysteine complex . By reducing urinary cystine concentrations below the solubility limit, this compound helps reduce cystine stone formation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in controlling the rate of cystine precipitation and excretion
Dosage Effects in Animal Models
In animal studies, high doses of this compound have been shown to interfere with the maintenance of pregnancy and viability of a fetus . No neural tube defects were detected when this compound was given to mice and rats in doses up to 10 times the highest recommended human dose .
Metabolic Pathways
The principal metabolite of this compound is 2-mercaptopropionic acid (2-MPA) . Approximately 10-15% of the drug is metabolized to 2-MPA via hydrolysis .
Transport and Distribution
This compound undergoes extensive protein binding in plasma . It is thought that this occurs through the formation of a disulfide bridge to the free thiol group of albumin . The volume of distribution of this compound is high at 455 L, indicating that a large portion of the drug is bound to tissues outside plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tiopronin can be synthesized through various methods. One common approach involves the reaction of glycine with 2-chloropropionyl chloride in the presence of a base, followed by the addition of sodium disulfide . The reaction is typically carried out at elevated temperatures (around 100°C) for several hours . The product is then extracted, purified, and crystallized to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through a series of steps involving the dissolution of raw materials, pH adjustment, decolorization, filtration, and lyophilization . This method ensures high purity and stable quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tiopronin undergoes several types of chemical reactions, including:
Thiol-disulfide exchange: This compound reacts with cystine to form a water-soluble mixed disulfide complex.
Reduction: This compound acts as a reducing agent in various chemical processes.
Common Reagents and Conditions
Thiol-disulfide exchange: This reaction typically occurs in aqueous solutions at physiological pH levels.
Reduction: This compound can reduce metal ions and other oxidized species under mild conditions.
Major Products Formed
Scientific Research Applications
Tiopronin has a wide range of scientific research applications:
Biology: This compound-modified nanoparticles are used to study cellular uptake and intracellular processes.
Medicine: This compound is primarily used to prevent kidney stones in cystinuria patients.
Industry: This compound is used in the synthesis of gold nanoparticles for various industrial applications.
Comparison with Similar Compounds
Tiopronin is similar to other thiol-containing compounds such as d-penicillamine and captopril . this compound offers several advantages:
Lower adverse effects: Compared to d-penicillamine, this compound has fewer side effects.
Specificity: This compound is specifically used for cystinuria, while captopril is primarily used for hypertension and heart failure.
List of Similar Compounds
- d-Penicillamine
- Captopril
- Acetylcysteine
- Glycylglycine
- Iminodiacetic acid
- Nitrilotriacetic acid
- N-Oxalylglycine
- Bucillamine
- Oxalyldiaminopropionic acid
- gamma-Glutamylcysteine
- N-Acetylglycinamide
Properties
IUPAC Name |
2-(2-sulfanylpropanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGJWQPHMWSCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023678 | |
Record name | Tiopronin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Kidney stones form when the solubility limit is exceeded and urine becomes supersaturated with endogenous cystine. Tiopronin is an active reducing agent which undergoes a thiol-disulfide exchange with cystine to form a water-soluble mixed disulfide complex. Thus, the amount of sparingly soluble cystine is reduced. By reducing urinary cystine concentrations below the solubility limit, tiopronin helps reduce cystine stone formation. | |
Record name | Tiopronin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06823 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1953-02-2 | |
Record name | Tiopronin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1953-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiopronin [INN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiopronin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06823 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tiopronin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tiopronin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tiopronin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIOPRONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5W04GO61S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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